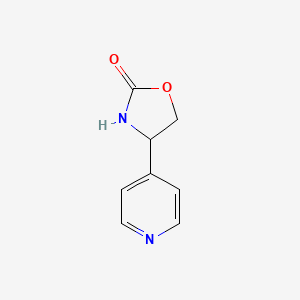

4-(4-Pyridinyl)-2-oxazolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-pyridin-4-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-4,7H,5H2,(H,10,11) |

InChI Key |

GIVXFRZBVJBTSD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Pyridinyl 2 Oxazolidinone and Its Analogs

Classical and Emerging Strategies for 2-Oxazolidinone (B127357) Ring Formation

The construction of the 2-oxazolidinone heterocycle is a central challenge in the synthesis of these molecules. Over the years, a variety of synthetic methods have been established, ranging from classical cyclization reactions to more recent, atom-economical approaches.

Cyclization Reactions of Amino Alcohols with C1 Synthons

One of the most traditional and direct routes to 2-oxazolidinones involves the cyclization of β-amino alcohols with a suitable one-carbon (C1) electrophile. This method relies on the sequential or concerted reaction of the amino and hydroxyl groups to form the five-membered cyclic carbamate (B1207046). For the synthesis of 4-(4-Pyridinyl)-2-oxazolidinone, the key precursor would be 2-amino-1-(pyridin-4-yl)ethanol.

The choice of the C1 synthon is critical and dictates the reaction conditions. Historically, highly reactive and toxic reagents like phosgene (B1210022) or its derivatives were widely used. nih.gov These reagents react readily with the amino alcohol, often in the presence of a base to neutralize the HCl byproduct, to afford the oxazolidinone in high yields. However, due to safety concerns, alternative, less hazardous C1 sources have been developed. These include diethyl carbonate, urea, and N,N'-carbonyldiimidazole (CDI). rsc.orgnih.gov

The reaction with diethyl carbonate, for instance, typically requires elevated temperatures and a base, such as potassium carbonate, to drive the cyclization by eliminating ethanol. rsc.orgnih.gov The general mechanism involves the initial formation of a carbamate intermediate, followed by an intramolecular nucleophilic substitution to close the ring.

Table 1: Comparison of C1 Synthons for Amino Alcohol Cyclization

| C1 Synthon | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene (COCl₂) | Base (e.g., Et₃N), Aprotic Solvent | High reactivity, good yields | Highly toxic, requires special handling |

| Diethyl Carbonate | High temperature, Base (e.g., K₂CO₃) | Low toxicity, readily available | Requires high temperatures, moderate yields |

| Urea | High temperature | Inexpensive, low toxicity | High temperatures, potential side reactions |

| N,N'-Carbonyldiimidazole (CDI) | Mild conditions, THF | Mild conditions, high yields | Stoichiometric imidazole (B134444) byproduct |

| Chlorosulfonyl Isocyanate (CSI) | Aprotic solvent (e.g., DCM), mild | Metal-free, rapid reaction | Can produce cyclic carbonate byproducts acs.org |

Epoxide Ring-Opening Strategies

An alternative and powerful strategy for constructing the 2-oxazolidinone ring involves the ring-opening of an epoxide precursor. This approach is particularly valuable as it allows for the installation of substituents at both the C4 and C5 positions with potential stereochemical control. For the target molecule, the key starting material is 4-(oxiran-2-yl)pyridine.

The synthesis of 2-oxazolidinones from epoxides can be achieved through a cycloaddition reaction with isocyanates. acs.org This reaction can be catalyzed by various agents, including Lewis acids and phosphonium (B103445) salts, which activate the epoxide ring towards nucleophilic attack by the isocyanate.

More recently, cascade reactions have been developed that combine epoxide ring-opening with an intramolecular cyclization. For example, an epoxy carbamate can undergo an acid-mediated intramolecular ring-opening and cyclization to yield the oxazolidinone. Another approach involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI), which can lead to both oxazolidinones and cyclic carbonates under mild, metal-free conditions. acs.org The reaction proceeds via an asynchronous concerted mechanism where the epoxide ring opens as the new C-N and C-O bonds form. acs.org

Carbon Dioxide Fixation Approaches

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a major focus in green chemistry. Several methods have been developed to incorporate CO₂ into organic molecules, including the synthesis of 2-oxazolidinones. nih.gov These reactions represent an atom-economical alternative to traditional methods using toxic carbonylating agents.

One prominent strategy is the reaction of aziridines with CO₂. This cycloaddition reaction, often promoted by catalysts such as Lewis acids or organocatalysts, directly yields the 2-oxazolidinone core. Another effective method is the carboxylative cyclization of propargylic amines with CO₂. This reaction is typically catalyzed by silver rsc.org or palladium rsc.org complexes and proceeds under mild conditions to form alkylidene-2-oxazolidinones, which can be subsequently reduced to the saturated analogs. The reaction of allylamines with CO₂ in the presence of a halogen source can also lead to halogenated oxazolidinones, which are versatile intermediates for further functionalization.

Stereoselective Synthesis of Chiral this compound

The introduction of chirality is paramount for the application of oxazolidinones in pharmaceuticals and as chiral auxiliaries. The C4 position of this compound is a stereocenter, and its absolute configuration dictates the molecule's three-dimensional structure and biological interactions. Stereoselective synthesis aims to produce a single enantiomer of the chiral product.

Asymmetric Catalysis in Oxazolidinone Formation

Asymmetric catalysis offers an elegant and efficient way to synthesize enantiomerically enriched compounds. In the context of 2-oxazolidinones, several catalytic asymmetric methods have been established.

A leading strategy is the asymmetric hydrogenation of prochiral 2-oxazolones. organic-chemistry.org These precursors, which contain a double bond within the heterocyclic ring, can be hydrogenated using chiral transition metal catalysts. Complexes of ruthenium organic-chemistry.org and nickel with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been shown to afford 4-substituted-2-oxazolidinones with excellent enantioselectivities (up to 99% ee) and high yields. organic-chemistry.org The synthesis of a chiral this compound would first require the preparation of the corresponding 4-(4-pyridinyl)-2-oxazolone, which could then be subjected to asymmetric hydrogenation.

Another powerful method is the Sharpless Asymmetric Aminohydroxylation (AA). researchgate.netnih.govresearchgate.net This reaction converts an alkene directly into a chiral 1,2-amino alcohol, the key precursor for oxazolidinone synthesis. Applying this to 4-vinylpyridine, using an osmium catalyst and a chiral ligand derived from cinchona alkaloids, would produce chiral 2-amino-1-(pyridin-4-yl)ethanol. researchgate.netresearchgate.net This intermediate can then be cyclized to the desired chiral oxazolidinone using the methods described in section 2.1.1.

Table 2: Overview of Asymmetric Catalytic Methods

| Method | Precursor | Catalyst System | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | 4-(4-Pyridinyl)-2-oxazolone | Chiral Ru-NHC or Ni-phosphine complex | Direct hydrogenation of the heterocycle, high enantioselectivity. organic-chemistry.org |

| Asymmetric Aminohydroxylation | 4-Vinylpyridine | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Forms chiral amino alcohol precursor, good for functionalized alkenes. researchgate.netresearchgate.net |

| Asymmetric Dihydroxylation / Cyclization | O-allylcarbamates | OsO₄, Chiral Ligand, then cyclization | Creates diol from carbamate, followed by intramolecular ring closure. |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. Evans' oxazolidinones are a famous class of such auxiliaries, often used in asymmetric alkylation and aldol (B89426) reactions.

In the synthesis of complex oxazolidinones, a chiral auxiliary can be used to control the formation of new stereocenters relative to the one established by the auxiliary. For instance, a chiral auxiliary-mediated asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization has been used to construct optically active 4,5-disubstituted oxazolidinones. nih.gov This strategy allows for the creation of multiple stereocenters in a controlled manner. While this approach is more complex, it offers a high degree of stereochemical control for building intricate molecular architectures based on the oxazolidinone scaffold.

Enantioselective Hydrogenation Techniques

The synthesis of optically active 4-substituted 2-oxazolidinones, including this compound, is of significant interest due to the role of this chiral scaffold in asymmetric synthesis. A highly effective method for achieving this is the asymmetric hydrogenation of the corresponding 2-oxazolone precursors.

Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have emerged as powerful catalysts for this transformation. rsc.org Researchers have developed an efficient protocol for the asymmetric hydrogenation of a variety of 4-substituted-2-oxazolones, leading to the desired chiral 2-oxazolidinones with excellent enantioselectivities and yields. rsc.orgresearchgate.net This methodology is notable for its broad substrate scope, accommodating a range of functional groups and useful molecular motifs. rsc.orgresearchgate.net

The hydrogenation reaction has been successfully performed on a gram scale with a low catalyst loading, highlighting its potential for practical applications. rsc.org The utility of this approach is further demonstrated by the conversion of the enantioenriched products into valuable chiral building blocks, such as β-amino alcohols and bisoxazoline ligands. rsc.org An innovative protocol utilizing a ruthenium-catalyzed asymmetric hydrogenation with a specific NHC ligand precursor has been reported to yield a variety of chiral 2-oxazolidinones with enantiomeric excesses (ee) of up to 96%. researchgate.net

Table 1: Performance of Ru(II)-NHC Catalysts in Asymmetric Hydrogenation of 2-Oxazolones This table is representative of the types of results obtained in the cited research and may not reflect specific experiments on the 4-pyridinyl substrate.

| Substrate (4-Substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | Ru(II)-NHC Complex | >99 | 95 | rsc.org |

| 2-Naphthyl | Ru(II)-NHC Complex | 98 | 96 | rsc.org |

| 3-Thienyl | Ru(II)-NHC Complex | >99 | 94 | rsc.org |

| 4-Fluorophenyl | Ru(II)-NHC Complex | >99 | 93 | rsc.org |

Functionalization and Derivatization Strategies at the 4-Pyridinyl Moiety

The pyridine (B92270) ring of this compound offers a versatile handle for a variety of chemical modifications. These transformations are crucial for modulating the properties of the molecule and for its incorporation into larger, more complex structures.

Regioselective Modifications of the Pyridine Ring

The functionalization of the pyridine ring is a key strategy for creating analogs of this compound. Modern synthetic methods, such as C-H activation and Minisci-like radical processes, have enabled diverse derivatizations of the pyridine nucleus. nih.gov However, the preparation of highly substituted pyridines can be challenging. nih.gov

One approach to regioselective modification involves the introduction of substituents onto the pyridine ring. For instance, in the synthesis of related 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom onto the pyridine ring has been explored. nih.gov This modification can alter the electronic properties of the ring, which may enhance the molecule's interaction with biological targets or improve its ability to penetrate biological membranes. nih.gov

Another powerful strategy for constructing highly substituted pyridines involves cycloaddition/cycloreversion reaction sequences using 1,4-oxazin-2-one precursors. nih.gov This method allows for the de novo construction of the pyridine ring with a defined substitution pattern, which can then be incorporated into the oxazolidinone structure.

Table 2: Examples of Regioselective Modifications of the Pyridine Ring in Pyridinyl-Oxazolidinone Analogs

| Starting Material | Reagent/Condition | Modification | Resulting Structure | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Multiple steps including fluorination | Introduction of fluorine | Fluorinated pyridinyl oxazolidinone analog | nih.gov |

| 1,4-Oxazin-2-one | Tandem cycloaddition/cycloreversion with an alkyne | De novo synthesis of a substituted pyridine ring | Polysubstituted pyridine | nih.gov |

Linker Chemistry at the 4-Position of the Oxazolidinone

The 4-position of the oxazolidinone ring, where the pyridinyl group is attached, is a critical point for introducing linkers. This is particularly relevant in the design of molecules for targeted drug delivery, where the linker's properties can dictate the release of a therapeutic agent.

The pyridine moiety itself can be an integral part of a pH-sensitive linker. nih.gov The pKa of a protonated pyridine is slightly below physiological pH. This allows the pyridine to remain largely unprotonated at pH 7.4, but to become protonated at a lower pH, such as that found in endosomes or lysosomes. nih.gov This protonation can trigger general-acid catalysis, facilitating the hydrolytic cleavage of an adjacent bond, such as a phosphoramidate, leading to the release of a payload. nih.gov The stability of such linkers is inversely related to the pKa of the amine; for instance, moving the pyridine nitrogen from an ortho to a meta position relative to the linker attachment point can increase the half-life of the linker at acidic pH. nih.gov

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecular scaffolds from simple starting materials in a single step. researchgate.netacsgcipr.org These reactions are particularly useful for elaborating the this compound scaffold, allowing for the rapid generation of diverse libraries of compounds.

One relevant MCR is the copper(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and carbon dioxide to form substituted oxazolidin-2-ones. researchgate.net This strategy enables the selective synthesis of (Z)-5-alkylidene-oxazolidin-2-ones with a variety of functional groups at the 3, 4, and 5-positions of the heterocyclic core. researchgate.net By using a pyridinyl-containing aldehyde or amine, this reaction could be adapted to directly synthesize or further functionalize the this compound scaffold.

The synthesis of substituted pyridines via MCRs, such as the Hantzsch, Bohlmann-Rahtz, or Guareschi-Thorpe reactions, can also be envisioned as a means to elaborate the core structure. acsgcipr.org A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This approach allows for the creation of diverse substitution patterns on the pyridine ring, which could be applied to a pre-existing this compound or used to construct the pyridinyl moiety with desired functional handles. nih.gov

Chemical Reactivity and Transformation Pathways of 4 4 Pyridinyl 2 Oxazolidinone

Reaction Mechanisms of Oxazolidinone Ring Opening and Closure

The 2-oxazolidinone (B127357) ring is a crucial pharmacophore in several classes of antibiotics, and its reactivity is a subject of extensive study. The opening and closure of this ring in 4-(4-Pyridinyl)-2-oxazolidinone are pivotal transformations that can be initiated under both acidic and basic conditions.

Under acidic conditions, the hydrolysis of the oxazolidinone ring is a prominent reaction. The mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and ring cleavage result in the formation of the corresponding amino alcohol. The rate of this hydrolysis is dependent on the pH of the medium and the presence of buffer substances, which can act as general acid-base catalysts. quimicaorganica.org

Conversely, base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-O bond and the formation of the corresponding carbamate (B1207046) of the amino alcohol. This carbamate can be subsequently hydrolyzed to the amino alcohol.

The closure of the oxazolidinone ring, a key step in its synthesis, can be achieved through various strategies. One common method involves the reaction of a β-amino alcohol with a carbonylating agent such as phosgene (B1210022) or its equivalents. For instance, the reaction of 4-(1-amino-1-hydroxyethyl)pyridine with a suitable carbonyl source would lead to the formation of this compound.

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring in this compound possesses a rich and varied reactivity profile, influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring susceptible to both electrophilic and nucleophilic attacks, albeit at different positions.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. Electrophilic attack preferentially occurs at the 3- and 5-positions (meta to the nitrogen), as the positive charge in the intermediate sigma complex can be delocalized without placing it on the electronegative nitrogen atom. quimicaorganica.orgquora.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which typically require harsh reaction conditions. quimicaorganica.org

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer-like complex. Therefore, reactions with strong nucleophiles such as organometallic reagents or amides will preferentially occur at these positions. quimicaorganica.orgquimicaorganica.org The presence of a good leaving group at these positions further facilitates nucleophilic aromatic substitution (SNAAr) reactions. quimicaorganica.org

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles. Alkylation with alkyl halides leads to the formation of pyridinium (B92312) salts. This quaternization of the nitrogen atom further activates the ring towards nucleophilic attack. nih.gov Oxidation of the pyridine nitrogen with reagents like peroxy acids yields the corresponding pyridine N-oxide. This transformation can alter the reactivity of the pyridine ring, for example, by facilitating electrophilic substitution at the 4-position.

Stability and Degradation Pathways in Reaction Environments

The stability of this compound is a critical factor in its synthesis, storage, and application. Its degradation can occur through various pathways, including hydrolysis, oxidation, and photodecomposition.

Hydrolytic Stability: As discussed in section 3.1, the oxazolidinone ring is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. quimicaorganica.org The pyridine ring itself is generally stable to hydrolysis under typical conditions.

Structural Elucidation and Stereochemical Analysis of 4 4 Pyridinyl 2 Oxazolidinone Derivatives

Conformational Analysis of the Oxazolidinone Core

The 2-oxazolidinone (B127357) ring, a five-membered heterocycle, is not perfectly planar. Its conformation is typically described as an "envelope" or "twist" form, where one or two atoms deviate from the plane formed by the other atoms. The precise conformation is influenced by the nature and position of substituents on the ring.

High-resolution spectroscopic techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the fine structural details of the oxazolidinone core. X-ray diffraction studies on various substituted oxazolidinones have provided a wealth of data on bond lengths, bond angles, and torsional angles, defining the ring's pucker.

For the parent 2-oxazolidinone, the ring exhibits a slight pucker. In substituted derivatives, the degree and nature of this puckering are influenced by steric and electronic interactions. The table below presents typical bond lengths and angles for a substituted 2-oxazolidinone ring, derived from crystallographic data of analogous structures. These values provide a baseline for understanding the geometry of the oxazolidinone core in 4-(4-pyridinyl)-2-oxazolidinone.

Table 1: Typical Bond Lengths and Angles of a Substituted 2-Oxazolidinone Ring

| Parameter | Typical Value Range |

|---|---|

| Bond Lengths (Å) | |

| C2=O | 1.19 - 1.22 |

| C2-N3 | 1.37 - 1.40 |

| N3-C4 | 1.45 - 1.48 |

| C4-C5 | 1.52 - 1.55 |

| C5-O1 | 1.44 - 1.47 |

| O1-C2 | 1.34 - 1.37 |

| **Bond Angles (°) ** | |

| O1-C2-N3 | 108 - 111 |

| C2-N3-C4 | 110 - 113 |

| N3-C4-C5 | 102 - 105 |

| C4-C5-O1 | 103 - 106 |

Note: These values are generalized from published crystallographic data of various 4-substituted-2-oxazolidinones and serve as a reference.

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), offers valuable insights into the dihedral angles and, consequently, the ring's conformation in solution. For a 4,5-disubstituted oxazolidinone, the coupling constants between H4 and the two H5 protons can help determine the preferred envelope or twist conformation.

Influence of the 4-Pyridinyl Substituent on Molecular Conformation

The torsional angle between the plane of the oxazolidinone ring and the plane of the pyridinyl ring is a key conformational parameter. This orientation is governed by a balance of minimizing steric hindrance between the pyridinyl protons and the oxazolidinone ring atoms and maximizing any favorable electronic interactions, such as π-π stacking in the solid state or dipole-dipole interactions.

Computational modeling, including Density Functional Theory (DFT) and molecular mechanics calculations, is a powerful tool for exploring the conformational landscape of this compound. These studies can predict the most stable conformers by calculating the relative energies of different rotational isomers (rotamers) around the C4-C(pyridinyl) bond. The results of such analyses for analogous aryl-substituted oxazolidinones suggest that the aryl group is typically not coplanar with the oxazolidinone ring, adopting a twisted conformation to alleviate steric strain.

The nitrogen atom in the pyridinyl ring can also act as a hydrogen bond acceptor, potentially influencing intermolecular interactions in the solid state or in protic solvents. This can lead to specific packing arrangements in crystals or preferred solvation geometries in solution.

Chiral Integrity and Stereochemical Assignments in Synthesized Compounds

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(4-pyridinyl)-2-oxazolidinone. For many of its applications, particularly in asymmetric synthesis or as a pharmaceutical intermediate, controlling and verifying the stereochemistry is paramount.

The synthesis of enantiomerically pure this compound typically relies on stereocontrolled synthetic methods. These methods often start from a chiral precursor, such as a pyridinyl-substituted amino alcohol, which is then cyclized to form the oxazolidinone ring. The stereochemical integrity of the starting material must be maintained throughout the synthetic sequence.

The absolute configuration of the synthesized compounds is determined using a combination of techniques:

X-ray Crystallography: When a single crystal of a single enantiomer is available, X-ray diffraction can unambiguously determine the absolute configuration, often by using anomalous dispersion effects (the Flack parameter).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of this compound. By comparing the retention time to that of an authenticated standard, the enantiomeric excess (ee) and the identity of the major enantiomer can be determined.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: The formation of diastereomeric complexes or derivatives with a chiral auxiliary can lead to distinguishable NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity.

The table below provides representative ¹H NMR chemical shift data that would be expected for a 4-aryl-2-oxazolidinone, which serves as a guide for the characterization of this compound.

Table 2: Representative ¹H NMR Data for a 4-Aryl-2-Oxazolidinone Moiety

| Proton | Expected Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| H4 | 4.8 - 5.2 | dd or t | Chemical shift and coupling constants are highly dependent on the ring conformation and substituents. |

| H5a | 4.2 - 4.6 | dd or t | |

| H5b | 3.8 - 4.2 | dd or t | |

| NH | 6.0 - 7.5 | br s | Chemical shift is solvent and concentration dependent. |

| Pyridinyl-H (ortho to C4) | 8.5 - 8.7 | d |

Note: These are approximate ranges based on analogous structures and can vary based on the solvent and specific derivative.

Computational and Theoretical Investigations of 4 4 Pyridinyl 2 Oxazolidinone

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic properties of molecules. Through DFT, the electronic structure and reactivity of 4-(4-Pyridinyl)-2-oxazolidinone can be meticulously examined.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the electron-rich oxazolidinone ring, while the LUMO is distributed over the pyridinyl moiety. This distribution suggests that the oxazolidinone ring is the primary site for electrophilic attack, whereas the pyridinyl ring is more susceptible to nucleophilic attack. The energy gap for similar oxazolidinone derivatives has been reported in the range of 4-6 eV, indicating good stability.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and attractive to nucleophiles.

In the MESP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl group in the oxazolidinone ring and the nitrogen atom of the pyridine (B92270) ring. These regions are therefore the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the oxazolidinone and pyridinyl rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, revealing the accessible conformations and the dynamics of their interconversion.

The flexibility of the bond linking the pyridinyl and oxazolidinone rings allows for a range of conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations. These studies are crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. The conformational flexibility is a key determinant of its biological activity. Studies on conformationally constrained analogues of similar oxazolidinones have shown that fixing the molecule in a specific bioactive conformation can enhance its potency nih.gov.

In Silico Mechanistic Studies of Reaction Pathways

Computational methods can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For the synthesis of this compound, theoretical studies can elucidate the most probable reaction pathways.

One common route for the synthesis of oxazolidinones involves the cyclization of amino alcohols with a carbonyl source. Theoretical studies on similar reactions have explored the reaction mechanism, identifying key intermediates and transition states acs.org. For instance, the reaction of a suitable aminopyridinyl precursor with a carbonylating agent can be modeled to determine the activation energies and reaction thermodynamics. These in silico studies can help in optimizing reaction conditions and predicting the stereochemical outcome of the synthesis acs.org.

Ligand-Protein/RNA Interaction Modeling (Excluding Clinical Outcomes)

Understanding how a small molecule interacts with its biological target is fundamental in drug design. Computational modeling provides a powerful means to predict and analyze these interactions at an atomic level.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets, such as bacterial ribosomes or enzymes.

The oxazolidinone class of antibiotics, to which this compound belongs, is known to target the bacterial ribosome. Molecular docking studies of similar pyridinyl-oxazolidinone derivatives have shown that the oxazolidinone core forms crucial interactions with the ribosomal RNA nih.govfrontiersin.org. The pyridinyl group can engage in additional interactions, such as hydrogen bonding and hydrophobic interactions, with specific residues in the binding pocket, which can influence the compound's potency and spectrum of activity nih.govfrontiersin.org. Docking simulations can reveal key interactions, such as hydrogen bonds between the oxazolidinone carbonyl oxygen and ribosomal components, and stacking interactions involving the pyridinyl ring.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Bacterial Ribosome (23S rRNA) | -8.5 | G2061, U2504, G2505 |

| Monoamine Oxidase A | -7.9 | TYR407, TYR444 |

Mechanistic Studies of Molecular Interactions Involving 4 4 Pyridinyl 2 Oxazolidinone

Investigations into Biochemical Target Engagement (e.g., Enzyme Inhibition Mechanisms)

Biochemical target engagement confirms that a molecule physically interacts with its intended target in a biological system, which is a critical step for validating its mechanism of action. digitellinc.comnih.gov For the oxazolidinone class, the primary target is not a solitary enzyme but a large ribonucleoprotein complex: the bacterial ribosome. The engagement leads to the inhibition of protein synthesis.

Methodologies for confirming target engagement are diverse and can be applied to various biological systems. frontiersin.org These techniques provide information on whether a compound binds to its target by detecting changes in the physical or chemical properties of the protein upon binding. digitellinc.com While specific target engagement studies on 4-(4-Pyridinyl)-2-oxazolidinone are not extensively detailed in published literature, the general principles of engagement for the oxazolidinone class are well-established through studies of analogues like linezolid (B1675486).

Inhibition of cytochrome P450 (CYP450) enzymes represents another crucial area of target engagement studies, often related to drug-drug interactions. nih.gov Mechanism-based inhibition, for instance, involves the metabolic activation of a drug by a CYP450 enzyme into a reactive metabolite that can irreversibly bind to and inactivate the enzyme. nih.gov This type of time-dependent, irreversible inhibition is distinct from reversible competitive or non-competitive inhibition. nih.gov

Table 1: Overview of Target Engagement Methodologies

| Methodology | Principle | Application | Reference |

| Cellular Thermal Shift Assay (CETSA®) | Measures changes in the thermal stability of a target protein upon ligand binding. | Confirms target binding in intact cells and tissue samples. | digitellinc.com |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes. | Identifies enzyme targets and assesses inhibitor potency and selectivity. | digitellinc.com |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a bioluminescent donor (e.g., luciferase-tagged target) and a fluorescent acceptor (e.g., fluorescently-tagged ligand). | Quantifies drug-target binding in living cells. | nih.gov |

| Mass Spectrometry (MS)-Based Proteomics | Identifies and quantifies proteins that are pulled down with a labeled compound or show changes in stability. | Enables proteome-wide identification of targets and off-targets. | nih.gov |

Interaction with Ribosomal Subunits at a Molecular Level

The primary antibacterial mechanism of the oxazolidinone class is the inhibition of bacterial protein synthesis. nih.govnih.gov This is achieved through a direct and specific interaction with the bacterial ribosome.

Research has demonstrated that oxazolidinones bind specifically to the 50S ribosomal subunit of bacteria. nih.govnih.gov The binding site is located within the peptidyltransferase center (PTC), a critical region of the ribosome responsible for catalyzing peptide bond formation. nih.govnih.gov Crystal structures of the 50S subunit in complex with the oxazolidinone antibiotic linezolid show that the drug binds in the A-site pocket of the PTC. nih.govresearchgate.net This location overlaps with the binding sites of other ribosome-targeting antibiotics, including chloramphenicol (B1208) and lincomycin, yet the mechanism of action for oxazolidinones is distinct. nih.gov

The binding of an oxazolidinone to the ribosome induces a specific conformational change in the 23S rRNA, particularly affecting the universally conserved nucleotide U2585. nih.gov This perturbation of the PTC prevents the correct positioning of aminoacyl-tRNAs, which are essential for the elongation of the polypeptide chain. nih.govresearchgate.net

A key aspect of the oxazolidinone mechanism is the inhibition of the initiation phase of translation. nih.govnih.gov Studies show that these compounds interfere with the formation of the initiation complex. Specifically, they are proposed to block the binding of the initiator fMet-tRNA(i)(Met) to the P-site of the ribosome. nih.gov This action prevents the formation of the first peptide bond, thereby halting protein synthesis at its very beginning. nih.gov

Table 2: Molecular Interactions of Oxazolidinones with the Bacterial Ribosome

| Interaction Feature | Description | Consequence | Reference |

| Binding Site | Binds to the 50S ribosomal subunit within the A-site pocket of the peptidyltransferase center (PTC). | Competes with incoming A-site substrates and overlaps with other antibiotic binding sites. | nih.govnih.govresearchgate.net |

| Molecular Target | Interacts with universally conserved nucleotides of the 23S rRNA. | Stabilizes a distinct, non-productive conformation of nucleotide U2585. | nih.gov |

| Mechanism of Inhibition | Perturbs the correct positioning of tRNA on the ribosome. | Prevents the formation of the initiation complex by blocking the binding of initiator fMet-tRNA to the P-site. | nih.govnih.gov |

| Functional Outcome | Inhibition of the formation of the first peptide bond. | Halts protein synthesis at the earliest stage of translation. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Non-Clinical Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold by identifying which parts of the molecule are critical for its function. For this compound, SAR can be considered for both the oxazolidinone core and the pyridinyl substituent.

Oxazolidinone Core: SAR studies on the oxazolidinone ring have revealed that the substituent at the 5-position is a major determinant of antibacterial activity. nih.gov Modifications to the 5-(acetylaminomethyl) moiety, which is common in many oxazolidinones, can lead to significant changes in potency. For example, replacing the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur (=S) has been shown to enhance in vitro antibacterial activity. nih.gov One compound featuring a 5-thiourea group demonstrated 4- to 8-fold greater in vitro activity than linezolid. nih.gov

Furthermore, the lipophilicity of the molecule plays a crucial role. SAR studies on 5-thiocarbonyl oxazolidinones found that antibacterial activity was significantly influenced by the calculated partition coefficient (log P) and the balance between hydrophilic or hydrophobic groups at the 5-position and substituents on the phenyl ring (a common feature in this class). nih.gov

Table 3: SAR Findings for the Oxazolidinone Core

| Structural Modification | Impact on Activity | Example | Reference |

| 5-Position Substituent | Greatly affects antibacterial activity. | Elongating the methylene (B1212753) chain or converting the acetamido group to guanidino decreased activity. | nih.gov |

| 5-Position Carbonyl | Replacement of carbonyl oxygen (=O) with thiocarbonyl sulfur (=S). | Enhanced in vitro antibacterial activity. | nih.gov |

| Lipophilicity (log P) | Significantly affects activity of 5-thiocarbonyl oxazolidinones. | A balance of hydrophilic/hydrophobic substituents is required for optimal activity. | nih.gov |

Pyridinyl Moiety: The pyridine (B92270) ring is a common feature in many biologically active compounds. Its nitrogen atom and aromatic system can participate in key intermolecular interactions, such as hydrogen bonding and π-π stacking, which can contribute significantly to target binding. mdpi.com Studies on N-pyridyl amides have shown that the spatial arrangement of the pyridine ring relative to other parts of the molecule can directly influence biological activity. mdpi.com

The nature and position of substituents on the pyridine ring are also critical. In a broad analysis of pyridine derivatives, the presence of groups capable of hydrogen bonding, such as -OH or -NH2, or other groups like -OCH3 and -C=O, was found to enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the addition of bulky groups or halogens tended to decrease activity. mdpi.com While these findings relate to antiproliferative activity, they highlight the general principle that the electronic and steric properties of the pyridine ring are key determinants of a molecule's biological function.

Table 4: SAR Principles for the Pyridinyl Moiety

| Structural Feature | Interaction Type | Impact on Activity | Reference |

| Aromatic Ring | π-π stacking interactions with target residues (e.g., other aromatic rings). | Can significantly contribute to binding affinity. | mdpi.com |

| Ring Nitrogen | Hydrogen bond acceptor. | Can form critical interactions with hydrogen bond donors in a binding pocket. | mdpi.com |

| Substituents | Electronic and steric effects. | Presence of H-bond donors/acceptors (-OH, -NH2) can enhance activity; bulky groups can decrease it. | mdpi.com |

| Relative Orientation | Torsional angles relative to the rest of the molecule. | Can determine the overall conformation and fit within a binding site, influencing potency. | mdpi.com |

Applications in Advanced Chemical Synthesis and Catalysis

4-(4-Pyridinyl)-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Reactions

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.org Oxazolidinones, popularized by the work of David A. Evans, are a well-established class of chiral auxiliaries effective in a variety of stereoselective transformations, including alkylation, aldol (B89426), and Diels-Alder reactions. wikipedia.orgorgsyn.org The stereodirecting influence of the oxazolidinone is attributed to the steric hindrance provided by the substituent at the 4-position, which guides the approach of incoming reagents to one face of the enolate. wikipedia.org

While extensive research has been conducted on various 4-substituted oxazolidinones, specific data on the diastereoselectivity and enantioselectivity achieved with the this compound auxiliary remains an area of ongoing investigation. The presence of the pyridinyl group at the 4-position is anticipated to influence the steric and electronic properties of the chiral auxiliary, potentially offering unique selectivity profiles in asymmetric transformations. The nitrogen atom in the pyridine (B92270) ring could also play a role in secondary interactions or chelation, further modulating the stereochemical outcome.

The general principle of employing an oxazolidinone auxiliary involves its temporary incorporation into a substrate, followed by a diastereoselective reaction and subsequent removal of the auxiliary to yield an enantiomerically enriched product. wikipedia.org For instance, in an asymmetric alkylation, the N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemistry of the new carbon-carbon bond is dictated by the chiral environment of the auxiliary.

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation using Oxazolidinone Auxiliaries

| Oxazolidinone Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Allyl bromide | >99:1 | thieme-connect.com |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | thieme-connect.com |

| Polymer-supported Tyrosine-derived Oxazolidinone | Various alkyl halides | High | bath.ac.uk |

Note: This table presents data for analogous oxazolidinone auxiliaries to illustrate the typical high levels of diastereoselectivity achieved. Specific data for this compound is not yet widely reported.

Ligand Design for Metal Complexation and Catalysis

The pyridinyl nitrogen of this compound provides a valuable coordination site for metal ions, making it an attractive building block for the design of novel ligands in catalysis. The combination of the nitrogen donor with the chiral oxazolidinone framework can lead to the formation of chiral metal complexes capable of catalyzing a wide range of enantioselective transformations.

A notable study by Sarkar and colleagues in 2014 demonstrated the potential of a related pyridine-containing oxazolidinone, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, as a ligand for palladium(II). rsc.org The resulting palladium complex proved to be an effective catalyst for the Suzuki-Miyaura cross-coupling reaction of aryl halides with phenylboronic acids. rsc.org This work highlights the promise of pyridinyl-oxazolidinone ligands in facilitating important carbon-carbon bond-forming reactions. rsc.org

Table 2: Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium(II)-Oxazolidinone Complex

| Aryl Halide | Phenylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | 1 | 85 |

| 4-Iodoanisole | Phenylboronic acid | 0.5 | 92 |

| 4-Bromotoluene | Phenylboronic acid | 1 | 88 |

| 4-Iodotoluene | Phenylboronic acid | 0.5 | 95 |

Data adapted from Sarkar et al., 2014 for the related 3-(pyridin-2-ylmethyl)oxazolidin-2-one palladium complex. rsc.org This demonstrates the catalytic potential of this class of ligands.

The modular nature of the this compound scaffold allows for systematic modifications to both the oxazolidinone core and the pyridine ring. This tunability is crucial for optimizing the steric and electronic properties of the ligand to achieve high activity and selectivity for a specific catalytic transformation. The development of metal complexes with this compound and its derivatives is a promising avenue for the discovery of new and efficient catalysts for a variety of organic reactions.

Building Block for the Synthesis of Complex Chemical Architectures

The inherent functionality and stereochemistry of this compound make it a valuable building block for the synthesis of more complex and biologically relevant molecules. The oxazolidinone ring can be a precursor to chiral 1,2-amino alcohols, a common motif in natural products and pharmaceuticals. The pyridinyl group, on the other hand, can be readily functionalized or incorporated into larger heterocyclic systems.

While specific examples of the direct use of this compound as a building block in the total synthesis of complex molecules are not yet prevalent in the literature, the general utility of oxazolidinones in this capacity is well-documented. google.com For instance, oxazolidinone-based chiral auxiliaries have been instrumental in the synthesis of intermediates for various natural products. thieme-connect.com

The synthetic versatility of the pyridine ring further enhances the potential of this compound as a building block. Pyridines are key components in numerous pharmaceuticals and agrochemicals, and methods for their elaboration are well-established. The combination of a chiral handle and a modifiable aromatic system in a single molecule presents a powerful tool for the efficient construction of complex targets. Future research in this area is expected to unveil the application of this compound in the synthesis of novel bioactive compounds and functional materials.

Future Perspectives and Research Directions for 4 4 Pyridinyl 2 Oxazolidinone

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-(4-pyridinyl)-2-oxazolidinone, future research will likely focus on moving beyond traditional synthetic pathways towards more sustainable alternatives. Key areas of interest include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy. Research into novel catalysts, including earth-abundant metals and organocatalysts, for the key bond-forming reactions in the synthesis of the oxazolidinone ring is anticipated.

Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the pyridinyl and oxazolidinone moieties would represent a major advance in sustainability. This could involve the derivatization of platform chemicals obtained from biomass.

Flow Chemistry: Continuous flow processes offer numerous advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The development of a continuous flow synthesis for this compound could lead to more efficient and scalable production.

Alternative Solvents: Reducing the reliance on volatile organic solvents is a critical aspect of green chemistry. Future synthetic routes will likely explore the use of greener alternatives such as water, supercritical fluids, or ionic liquids.

| Sustainable Approach | Potential Advantage | Research Focus |

| Catalysis | Higher efficiency, lower waste | Development of novel metal- and organo-catalysts |

| Renewable Feedstocks | Reduced fossil fuel dependence | Utilization of biomass-derived platform chemicals |

| Flow Chemistry | Enhanced safety and scalability | Design of continuous manufacturing processes |

| Green Solvents | Minimized environmental impact | Application of water, supercritical CO2, or ionic liquids |

Exploration of Unconventional Reactivity Profiles

While the known reactivity of this compound is centered around its core functional groups, there remains significant potential to uncover novel chemical transformations. Future research is expected to delve into less explored aspects of its reactivity:

Pyridinyl Ring Functionalization: Beyond simple N-alkylation or oxidation, the selective C-H functionalization of the pyridine (B92270) ring presents a significant challenge and a major opportunity. The development of methods for the direct and regioselective introduction of new substituents onto the pyridine ring would vastly expand the accessible chemical space.

Oxazolidinone Ring Opening and Rearrangement: Investigating novel ring-opening reactions of the oxazolidinone core could provide access to new classes of functionalized amino alcohols. Furthermore, exploring potential skeletal rearrangements under various conditions (e.g., photochemical, thermal, or catalytic) could lead to unexpected and valuable molecular architectures.

Photoredox Catalysis: The pyridinyl moiety suggests that this compound could participate in photoredox catalytic cycles. Its potential as a photosensitizer or as a substrate in light-mediated reactions is an area ripe for exploration.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, computational modeling can provide deep insights and guide experimental work in several key areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate transition state energies, and elucidate the mechanisms of known and novel reactions. This understanding is crucial for optimizing reaction conditions and predicting reactivity.

De Novo Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with specific desired properties. By modeling parameters such as binding affinities to biological targets or electronic properties for materials science applications, researchers can prioritize synthetic targets.

Predicting Spectroscopic and Physicochemical Properties: Advanced computational models can accurately predict various properties, including NMR spectra, absorption and emission spectra, and solubility. This can aid in the characterization of new compounds and in the design of molecules with tailored physical characteristics.

| Computational Tool | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Detailed understanding of reaction pathways and transition states |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Models to predict biological activity based on molecular structure |

| Machine Learning | Materials Science | Algorithms to predict properties of novel polymers or materials |

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound make it an attractive candidate for application in a variety of cutting-edge areas of chemical science:

Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond donors and acceptors, as well as the aromatic pyridine ring, makes this molecule an excellent building block for the construction of well-defined supramolecular assemblies such as coordination polymers and metal-organic frameworks (MOFs).

Materials Science: Incorporation of the this compound scaffold into polymer backbones or as a pendant group could lead to new materials with interesting optical, electronic, or self-healing properties.

Chemical Biology: As a rigid scaffold that can be readily functionalized, it could be used in the development of chemical probes to study biological processes. Its potential use in the design of PROTACs (Proteolysis Targeting Chimeras) or molecular glues is an exciting prospect.

Organocatalysis: The Lewis basic nitrogen of the pyridine and the potential for hydrogen bonding from the oxazolidinone NH group suggest that derivatives of this compound could be designed as novel organocatalysts for a range of chemical transformations.

Q & A

Q. What are the primary synthetic routes for 4-(4-Pyridinyl)-2-oxazolidinone, and how do reaction conditions influence yield?

The compound can be synthesized via Pd-catalyzed oxidative aminocarbonylation-cyclocarbonylation of α,α-disubstituted 2-ynylamines and secondary amines. Key factors include:

- Catalyst : PdI₂ is critical for sequential carbonylation steps .

- Solvent : Water acts as a promoter, enabling efficient cyclization .

- Substrate specificity : α,α-Disubstituted amines favor 2-oxazolidinone formation, while monosubstituted analogs may yield 3H-oxazol-2-one derivatives via double-bond migration .

- Yield optimization : Temperature control (typically 80–100°C) and CO pressure (20–30 atm) are crucial for minimizing side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?

- NMR : ¹H and ¹³C NMR identify substituent positions on the oxazolidinone and pyridinyl rings. For example, the oxazolidinone carbonyl resonates at ~175 ppm in ¹³C NMR .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., fluorous oxazolidinones with perfluorooctyl groups) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) is standard, especially for intermediates like ezetimibe precursors .

Q. What are the typical biological targets explored for this compound derivatives in drug discovery?

- Enzyme inhibition : Derivatives are investigated as MAO (monoamine oxidase) inhibitors, with structural analogs like cimoxatone showing selectivity for type A MAO .

- Antimicrobial activity : Thiazolidinone-pyridinyl hybrids exhibit antibacterial and antifungal properties, likely via disrupting microbial cell wall synthesis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

- Chiral auxiliaries : Fluorous oxazolidinones (e.g., (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone) direct asymmetric induction in aldol reactions. The bulky perfluorooctyl group enforces facial selectivity .

- Catalytic asymmetric synthesis : Palladium complexes with chiral ligands (e.g., BINAP) can induce enantioselectivity in carbonylation steps, though this remains underexplored for pyridinyl-oxazolidinones .

Q. What strategies resolve contradictions in biological activity data for structurally similar this compound analogs?

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring enhance MAO inhibition, while bulky groups reduce bioavailability .

- Metabolite profiling : Assess whether discrepancies arise from metabolic instability. Cimoxatone’s metabolite (MD 770222) retains activity but at reduced potency, highlighting the need for metabolic stability assays .

Q. How do computational methods aid in optimizing the catalytic efficiency of Pd-mediated syntheses of 2-oxazolidinones?

- DFT studies : Model transition states to identify rate-limiting steps (e.g., CO insertion vs. cyclization). Adjusting ligand electron density can lower activation barriers .

- Solvent effects : Molecular dynamics simulations reveal water’s role in stabilizing intermediates during Pd-catalyzed reactions, guiding solvent selection .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic carbonylation steps, reducing decomposition .

- Purification : Fluorous-tagged derivatives allow simplified separation via fluorous solid-phase extraction (F-SPE), but scalability requires cost-effective fluorinated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.